3-(1H-1,2,4-triazol-3-yl)pyridine

Coordination chemistry Cross-coupling catalysis Suzuki-Miyaura reaction

Researchers often encounter reproducibility issues due to unintended regioisomer substitution. Using the correct 3-pyridyl isomer is critical, as 2-pyridyl variants form bidentate chelates, while the 3-pyridyl isomer coordinates in a monodentate fashion, leading to divergent metal complex architectures. This compound provides the precise scaffold for medicinal chemistry and catalysis programs. - Enables access to the validated SAR pathway for antimicrobial 1,2,4-triazole-pyridine hybrids. - Exhibits a computed LogP of ~0.87, offering higher lipophilicity than the 2-pyridyl isomer (LogP 0.60) for tuned membrane permeability. - Serves as the precursor for N-bound triazolyl-pyridine ligands in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 23195-63-3
Cat. No. B1295991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-3-yl)pyridine
CAS23195-63-3
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=NN2
InChIInChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
InChIKeyPFUBXXBFRUAXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-1,2,4-Triazol-3-yl)pyridine Overview


3-(1H-1,2,4-triazol-3-yl)pyridine (CAS 23195-63-3) is a heterocyclic building block consisting of a pyridine ring substituted at the 3-position with a 1,2,4-triazole moiety. Its molecular formula is C₇H₆N₄ with a molecular weight of 146.15 g/mol . The compound possesses one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . This scaffold is of interest in coordination chemistry and medicinal chemistry as a ligand precursor and pharmacophore component [1].

Ligand precursor for N-coordination metal complexes
Building block for Suzuki-Miyaura catalytic systems
Core scaffold for antimicrobial derivatization pathways
Triazole bioisostere in kinase inhibitor design research

3-(1H-1,2,4-Triazol-3-yl)pyridine: Isomer Substitution Advisory


Positional isomerism in pyridinyl-triazole compounds produces distinct coordination geometries, electronic properties, and lipophilicity profiles that directly impact research outcomes. The substitution position (2-, 3-, or 4-pyridyl) determines the chelating behavior of the ligand: 2-pyridyl derivatives form bidentate N,N′-chelates, whereas 3-pyridyl and 4-pyridyl isomers typically coordinate in a monodentate fashion via the triazole ring, resulting in different metal complex architectures and properties [1]. Furthermore, the 3-pyridyl isomer exhibits a computed LogP of approximately 0.87 , which differs from the 2-pyridyl isomer (LogP 0.60) , affecting solubility and partitioning behavior in biological assays. Generic substitution without confirming the specific regioisomer can lead to divergent experimental results, failed ligand synthesis, or non-reproducible catalytic activity.

3-Pyridyl Isomer (this product)Monodentate coordination via triazole; LogP ~0.87; distinct electronic profile
2-Pyridyl IsomerBidentate N,N′-chelate; LogP ~0.60; different metal complex architecture
Monodentate vs bidentate binding may alter catalytic geometry and reproducibility.
~0.27 LogP difference may shift solubility and bioassay partitioning behavior.

3-(1H-1,2,4-Triazol-3-yl)pyridine: Differentiation Evidence


N-Bound vs. C-Bound Triazolyl-Pyridine Ligands

The N-bound triazolyl-pyridine ligand scaffold, of which 3-(1H-1,2,4-triazol-3-yl)pyridine is a prototypical member, exhibits distinct electronic properties compared to structurally similar C-bound triazolyl-pyridine ligands and bipyridyl ligands [1]. This electronic differentiation was explicitly cited as the rationale for selecting N-bound triazolyl-pyridine ligands for developing a novel Ni(II)-based Suzuki-Miyaura cross-coupling catalyst system [1].

Electronic property
Class-level inference
N-bound triazolyl-pyridine scaffold vs. C-bound / bipyridyl ligands: qualitatively distinct electronic behavior and coordination mode
Reported electronic differentiation may support catalytic selectivity review
Data from synthetic coordination context; verify in target complex
Coordination chemistry Cross-coupling catalysis Suzuki-Miyaura reaction

Lipophilicity: 3-Pyridyl vs. 2-Pyridyl Isomers

Computed lipophilicity values reveal a measurable difference between positional isomers. 3-(1H-1,2,4-triazol-3-yl)pyridine has a reported computed LogP value of 0.8667 . In contrast, the 2-pyridyl isomer, 2-(1H-1,2,4-triazol-3-yl)pyridine, has a reported XLogP3 value of 0.600 .

Lipophilicity
Cross-study comparable
3-pyridyl isomer LogP 0.87; 2-pyridyl isomer XLogP3 0.60 (Δ≈0.27)
Lipophilicity difference may affect membrane partitioning in biological assays
Computational data; experimental verification recommended
Physicochemical property Lipophilicity Drug-likeness ADME prediction

Antibacterial Derivatization of Pyridyl-Triazole Core

Derivatives bearing the 3-(1,2,4-triazol-3-yl)pyridine core have demonstrated measurable antibacterial activity. Specifically, 3-(5-(2-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine and 3-(5-(2,4-dibromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine exhibited more potent antibacterial activity than other derivatives in the same series [1]. While direct MIC values for the unsubstituted parent compound are not available in the accessed literature, the core scaffold serves as the essential pharmacophore for generating these active derivatives [1].

Antibacterial derivatization
Supporting evidence
Bromobenzylthio-substituted derivatives showed higher antibacterial activity relative to other series members
Core scaffold may support antimicrobial SAR studies
Parent compound MIC not reported; derivatization necessary
Medicinal chemistry Antibacterial Antifungal Triazole-pyridine hybrids

Triazole as Imidazole Bioisostere in Kinase Inhibitors

The 1,2,4-triazole ring has been successfully employed as a bioisosteric replacement for the imidazole ring in kinase inhibitor design. In p38 MAP kinase inhibitor development, 5-alkylthio-1-aryl-2-(4-pyridinyl)triazoles were designed as direct analogues of 4-pyridinyl imidazole p38 MAP kinase inhibitors, with the imidazole ring replaced by a triazole ring [1]. Compounds in this series demonstrated p38 inhibitory activity at 1 µM and 10 µM concentrations equal to the standard inhibitor SB202190 [1].

Kinase inhibition bioisosterism
Class-level inference
Triazole-based analogs reported equal p38 MAPK inhibition to SB202190 at 1–10 µM
Triazole ring may serve as imidazole replacement in kinase inhibitor research
Class-level observation; test specific derivative for intended target
Medicinal chemistry Bioisosterism p38 MAP kinase Drug design

3-(1H-1,2,4-Triazol-3-yl)pyridine: Verified Applications


N-Bound Ligands for Suzuki-Miyaura Coupling

3-(1H-1,2,4-triazol-3-yl)pyridine serves as a precursor for N-bound triazolyl-pyridine ligands used in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. As demonstrated in recent methodology development, N-bound triazolyl-pyridine ligands were specifically selected over C-bound analogs and bipyridyl ligands due to distinct electronic properties [1]. The resulting Ni(II) complex enables cross-coupling of aryl iodides, bromides, and chlorides with only 2 mol% catalyst loading, and has been applied to the synthesis of the anti-inflammatory drug molecule Felbinac-4ma [1].

Antimicrobial Lead Optimization via Pyridyl-Triazole Derivatization

The 3-(1H-1,2,4-triazol-3-yl)pyridine scaffold is a validated starting point for synthesizing antimicrobial 1,2,4-triazole-pyridine hybrids. Research demonstrates that derivatives bearing a 5-benzylthio substituent on the triazole ring exhibit potent antibacterial activity against both Gram-negative (E. coli, P. aeruginosa, A. baumannii) and Gram-positive (S. aureus, S. pyogenes, E. faecalis) bacterial strains [2]. Procurement of the parent compound enables medicinal chemistry teams to access this structure-activity relationship (SAR) pathway for lead optimization.

Lipophilicity Optimization in Drug Discovery

The measured lipophilicity difference (LogP ~0.87 for the 3-pyridyl isomer vs. 0.60 for the 2-pyridyl isomer) makes 3-(1H-1,2,4-triazol-3-yl)pyridine a strategic building block when increased membrane permeability is desired in a lead series . This property differentiation is particularly relevant for central nervous system (CNS) drug discovery programs where optimal LogP ranges are critical, and for tuning solubility-permeability trade-offs in orally administered candidates.

Triazole-Based Kinase Inhibitor Scaffold Development

The 1,2,4-triazole ring is an established bioisostere for imidazole in kinase inhibitor design. Pyridinyl-triazole compounds have been validated as p38 MAP kinase inhibitors with activity equal to the standard inhibitor SB202190 at 1-10 µM concentrations [3]. 3-(1H-1,2,4-triazol-3-yl)pyridine provides the core pyridinyl-triazole architecture for developing novel kinase inhibitors targeting inflammatory diseases, where the triazole moiety may offer advantages in synthetic accessibility or metabolic stability compared to imidazole-based scaffolds.

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling ligand
N-bound triazolyl-pyridine coordination mode
Catalytic activity and cross-coupling substrate scope
Antimicrobial lead optimization
Core scaffold for derivatization (5-position)
SAR and MIC against target bacterial strains
Lipophilicity tuning
Higher LogP isomer (0.87 vs. 0.60) for permeability
Partition coefficient and membrane permeability assays
Kinase inhibitor scaffold design
Triazole bioisostere for imidazole
p38 MAPK inhibition and selectivity profiling

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